molecular formula C11H11BrN2O B14766894 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one

7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one

Cat. No.: B14766894
M. Wt: 267.12 g/mol
InChI Key: WXQCGUZPMGKBRI-UHFFFAOYSA-N
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Description

7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one is a heterocyclic organic compound It is a derivative of pyridoindole, characterized by the presence of a bromine atom at the 7th position and a hexahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable pyridoindole precursor, followed by cyclization and reduction steps to achieve the desired hexahydro structure. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide, and the cyclization step may require acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to further reduce the hexahydro structure or to modify the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets within cells. It may inhibit key enzymes or interfere with DNA synthesis, leading to the inhibition of cell proliferation. Molecular docking studies have shown that the compound can bind to the active site of certain enzymes, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

7-bromo-2,3,4,4a,9,9a-hexahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C11H11BrN2O/c12-6-1-2-7-8-3-4-13-11(15)10(8)14-9(7)5-6/h1-2,5,8,10,14H,3-4H2,(H,13,15)

InChI Key

WXQCGUZPMGKBRI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2C1C3=C(N2)C=C(C=C3)Br

Origin of Product

United States

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